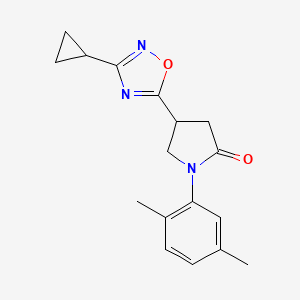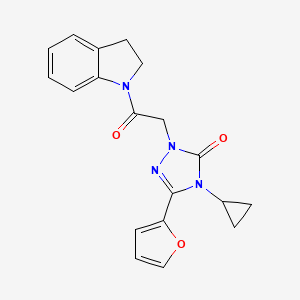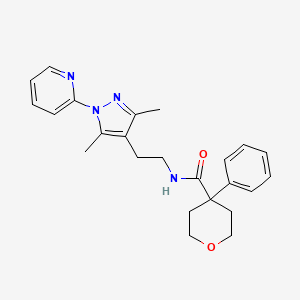
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Prediction
A one-pot condensation method led to the creation of novel bicyclic systems involving 1,2,4-oxadiazole rings. These compounds, including structures similar to 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one, were synthesized and their biological activities were predicted. This approach highlights the potential for designing new bioactive compounds based on the oxadiazole scaffold (Kharchenko, Detistov, & Orlov, 2008).
Antimicrobial and Antimycobacterial Agents
Research into novel pyrrole analogs, including compounds with structures akin to the specified chemical, demonstrated significant antimicrobial and antimycobacterial activities. These compounds were synthesized and evaluated for their ability to inhibit the growth of various microbial strains, indicating their potential as therapeutic agents against infectious diseases (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).
Anticancer Potential
Compounds featuring the 1,2,4-oxadiazole moiety have been identified as novel apoptosis inducers with potential as anticancer agents. Their efficacy against breast and colorectal cancer cell lines, and the identification of molecular targets such as TIP47, underscore their therapeutic promise in oncology (Zhang et al., 2005).
Cancer Cell Metabolism Targeting
A study involving respiratory chain inhibition alongside compounds related to 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one revealed a novel approach to cancer treatment. By targeting cancer cell metabolism through oxidative phosphorylation inhibition and supplementing with metabolic precursors, researchers achieved significant antineoplastic effects, highlighting a new avenue for cancer therapy development (Sica et al., 2019).
Material Science Applications
The synthesis of polymers incorporating 1,3,4-oxadiazole rings points to applications beyond pharmaceuticals, into the realm of material sciences. These polymers exhibit desirable properties such as high thermal stability and fluorescence, suitable for advanced materials development (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).
Eigenschaften
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-10-3-4-11(2)14(7-10)20-9-13(8-15(20)21)17-18-16(19-22-17)12-5-6-12/h3-4,7,12-13H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETOLEKBYMBTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide](/img/structure/B2570682.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone](/img/structure/B2570683.png)
![2-(2-Methoxy-5-methylphenyl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2570684.png)


![8-((4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2570692.png)
![5-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2570693.png)
![3,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2570694.png)
![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2570698.png)
![1-Chloro-7-iodopyrrolo[1,2-a]pyrazine](/img/structure/B2570699.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2570701.png)
![Methyl 5-((((7,7-dimethyl-2-oxobicyclo[2.2.1]heptyl)methyl)sulfonyl)amino)-3-(methoxycarbonyl)benzoate](/img/structure/B2570702.png)
![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2570704.png)